Feneritrol
Feneritrol
Brand Name:
Vulcanchem
CAS No.:
15301-67-4
VCID:
VC0102965
InChI:
InChI=1S/C45H52O8/c1-5-37(33-21-13-9-14-22-33)41(46)50-29-45(30-51-42(47)38(6-2)34-23-15-10-16-24-34,31-52-43(48)39(7-3)35-25-17-11-18-26-35)32-53-44(49)40(8-4)36-27-19-12-20-28-36/h9-28,37-40H,5-8,29-32H2,1-4H3
SMILES:
CCC(C1=CC=CC=C1)C(=O)OCC(COC(=O)C(CC)C2=CC=CC=C2)(COC(=O)C(CC)C3=CC=CC=C3)COC(=O)C(CC)C4=CC=CC=C4
Molecular Formula:
C45H52O8
Molecular Weight:
720.9 g/mol
Feneritrol
CAS No.: 15301-67-4
Main Products
VCID: VC0102965
Molecular Formula: C45H52O8
Molecular Weight: 720.9 g/mol
CAS No. | 15301-67-4 |
---|---|
Product Name | Feneritrol |
Molecular Formula | C45H52O8 |
Molecular Weight | 720.9 g/mol |
IUPAC Name | [3-(2-phenylbutanoyloxy)-2,2-bis(2-phenylbutanoyloxymethyl)propyl] 2-phenylbutanoate |
Standard InChI | InChI=1S/C45H52O8/c1-5-37(33-21-13-9-14-22-33)41(46)50-29-45(30-51-42(47)38(6-2)34-23-15-10-16-24-34,31-52-43(48)39(7-3)35-25-17-11-18-26-35)32-53-44(49)40(8-4)36-27-19-12-20-28-36/h9-28,37-40H,5-8,29-32H2,1-4H3 |
Standard InChIKey | FNDSQXMSCAOERP-UHFFFAOYSA-N |
SMILES | CCC(C1=CC=CC=C1)C(=O)OCC(COC(=O)C(CC)C2=CC=CC=C2)(COC(=O)C(CC)C3=CC=CC=C3)COC(=O)C(CC)C4=CC=CC=C4 |
Canonical SMILES | CCC(C1=CC=CC=C1)C(=O)OCC(COC(=O)C(CC)C2=CC=CC=C2)(COC(=O)C(CC)C3=CC=CC=C3)COC(=O)C(CC)C4=CC=CC=C4 |
Synonyms | Feneritrol |
PubChem Compound | 216213 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume